1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate, also known as BRL-15572, is a selective dopamine D3 receptor antagonist. It has been widely used in scientific research to investigate the role of dopamine receptors in various physiological and pathological processes.
Mécanisme D'action
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate acts as a selective antagonist at dopamine D3 receptors. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a key role in reward, motivation, and movement control. By blocking dopamine D3 receptors, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate can modulate the activity of dopamine neurons and affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate has been shown to have a number of biochemical and physiological effects. It can modulate the release of dopamine in the brain, which affects reward and motivation. It can also affect the activity of dopamine neurons in the striatum, which is involved in movement control. In addition, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate has been shown to affect the activity of other neurotransmitters, such as glutamate and GABA, which are involved in various physiological and pathological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate in lab experiments is its high selectivity for dopamine D3 receptors. This allows researchers to investigate the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate. One area of interest is the role of dopamine D3 receptors in drug addiction and relapse. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate has been shown to reduce drug-seeking behavior in animal models, and further research could lead to the development of new treatments for addiction. Another area of interest is the role of dopamine D3 receptors in the regulation of mood and emotion. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate has been shown to have antidepressant-like effects in animal models, and further research could lead to the development of new treatments for mood disorders. Finally, future research could focus on the development of new compounds that are more soluble and have higher affinity for dopamine D3 receptors, which could improve their efficacy in lab experiments and potential therapeutic applications.
Conclusion:
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate is a selective dopamine D3 receptor antagonist that has been widely used in scientific research to investigate the role of dopamine receptors in various physiological and pathological processes. Its high selectivity and specific mechanism of action make it a valuable tool for investigating the role of dopamine D3 receptors in drug addiction, schizophrenia, Parkinson's disease, and other conditions. While there are limitations to its use in lab experiments, ongoing research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate and related compounds could lead to the development of new treatments for a range of disorders.
Méthodes De Synthèse
The synthesis method of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with sec-butylpiperazine and oxalic acid. The resulting oxalate salt is a white crystalline powder with a molecular weight of 416.5 g/mol.
Applications De Recherche Scientifique
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate has been extensively used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-butan-2-ylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2.C2H2O4/c1-3-13(2)18-8-6-17(7-9-18)12-16-11-14-4-5-15(16)10-14;3-1(4)2(5)6/h4-5,13-16H,3,6-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODGLVUEBAWXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2CC3CC2C=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-butan-2-ylpiperazine;oxalic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.